molecular formula C23H27BrN2O2 B2752691 1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 479581-01-6

1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide

Cat. No.: B2752691
CAS No.: 479581-01-6
M. Wt: 443.385
InChI Key: KZGMRJGDUZGHEG-UHFFFAOYSA-M
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Description

1-(4-Ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide is a quaternary ammonium salt characterized by a bicyclic imidazoazepinium core substituted with 4-ethoxyphenyl and 4-methoxyphenyl groups. This structural motif is associated with enhanced biological activity due to the electron-donating methoxy and ethoxy groups, which improve solubility and intermolecular interactions . The compound belongs to the imidazo[1,2-a]azepine class, a scaffold known for antimicrobial and antifungal properties, as demonstrated by structurally related analogs . Its bromide counterion enhances stability and bioavailability, making it a candidate for pharmaceutical development.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N2O2.BrH/c1-3-27-21-14-10-19(11-15-21)25-22(18-8-12-20(26-2)13-9-18)17-24-16-6-4-5-7-23(24)25;/h8-15,17H,3-7,16H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGMRJGDUZGHEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=[N+](CCCCC3)C=C2C4=CC=C(C=C4)OC.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups: The target compound’s 4-ethoxy and 4-methoxy groups improve solubility compared to halogenated (e.g., 4-chloro in ) or non-polar (e.g., biphenyl in ) analogues. The hydroxy group in may enhance binding via hydrogen bonding.

Biological Activity :

  • Compound VI demonstrates broad-spectrum antimicrobial activity, suggesting that bulky aromatic substituents (e.g., biphenyl) enhance efficacy against pathogens like C. albicans. The target compound’s ethoxy/methoxy combination may offer a balance between solubility and target affinity.

Physicochemical Properties

  • Molecular Weight : The target compound (C25H29BrN2O2) has a molecular weight of 481.42 g/mol, comparable to analogues like (C22H26FN2O2, 393.46 g/mol).

Pharmacological Potential

Further studies should explore:

  • Structure-Activity Relationships (SAR) : Impact of ethoxy vs. methoxy positioning.
  • Counterion Effects : Bromide vs. chloride on bioavailability.

Q & A

Q. What are the optimal synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of imidazo[1,2-a]azepinium derivatives typically involves alkylation or quaternization of precursor imidazoazepines. For example, analogous compounds (e.g., 3-aryl-imidazo[1,2-a]azepinium salts) are synthesized by refluxing the parent imidazoazepine with alkylating agents (e.g., benzyl bromides or 2-oxoethyl bromides) in ethyl acetate for 2 hours, followed by recrystallization from isopropanol to improve purity . Critical parameters include solvent polarity (ethyl acetate enhances selectivity), temperature (reflux conditions accelerate quaternization), and stoichiometric control of the alkylating agent. Microwave-assisted synthesis may also reduce reaction time and improve yields .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic techniques are most reliable?

Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR , mass spectrometry (MS) , and FT-IR spectroscopy . For example:

  • ¹H NMR identifies aromatic protons (δ 7.3–8.1 ppm for substituted phenyl groups) and aliphatic protons in the azepine ring (δ 1.7–4.2 ppm) .
  • MS (e.g., ESI-MS) confirms molecular ion peaks (e.g., m/z 373.2 [M⁺] for a related imidazoazepinium bromide) .
  • FT-IR detects functional groups like C=N (1641 cm⁻¹) and C-O (methoxy/ethoxy, ~1250 cm⁻¹) .
    X-ray crystallography is recommended for absolute stereochemical confirmation but requires high-quality single crystals .

Q. What preliminary biological screening data exist for this compound?

Methodological Answer: Imidazo[1,2-a]azepinium salts exhibit antimicrobial activity. For example, compound A039 (a structurally similar chloride derivative) showed bactericidal activity against M. tuberculosis (IC₉₀ = 1.5 µM) in glycerol-containing media. However, activity is context-dependent: replacing glycerol with acetate as a carbon source abolished efficacy, highlighting the need for media optimization in screening assays . Standard protocols include broth microdilution (for MIC determination) and cytotoxicity assays (e.g., mammalian cell lines like HEK293) to assess selectivity .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy) impact bioactivity and stability?

Methodological Answer: Substituents influence both pharmacokinetics and pharmacodynamics:

  • Methoxy groups enhance lipophilicity and membrane permeability but may reduce metabolic stability due to oxidative demethylation .
  • Ethoxy groups (as in the target compound) prolong half-life by resisting cytochrome P450-mediated oxidation compared to methoxy analogs .
    Comparative SAR studies require synthesizing derivatives with systematic substituent changes (e.g., halogen, nitro, or hydroxyl groups) and testing them in parallel. For example, 4-chlorophenyl analogs showed improved antifungal activity (MIC = 8 µg/mL against C. albicans) relative to methoxy derivatives .

Q. What experimental artifacts or false positives are associated with this compound’s bioactivity?

Methodological Answer: A critical artifact observed in related compounds is glycerol-dependent activity . For instance, compound A039’s antitubercular activity was contingent on glycerol metabolism in M. tuberculosis, leading to ATP depletion via glycerol phosphate accumulation. This phenomenon does not translate to in vivo models (e.g., murine TB), where glycerol is absent, rendering such compounds ineffective . To mitigate artifacts:

  • Use alternative carbon sources (e.g., acetate) in in vitro assays.
  • Validate hits in glycerol-independent assays or animal models.

Q. How can computational modeling predict binding modes or optimize this compound’s scaffold?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can predict interactions with biological targets. For example:

  • Imidazoazepinium derivatives may bind to bacterial enoyl-ACP reductase (FabI) via π-π stacking with phenyl rings and hydrogen bonding with the azepine nitrogen .
  • QSAR models can prioritize substituents for synthesis. For instance, Hammett σ values correlate with antibacterial potency for electron-withdrawing groups on the phenyl ring .
    In silico ADMET prediction tools (e.g., SwissADME) further guide optimization by forecasting solubility, BBB permeability, and toxicity .

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